![molecular formula C14H13N3O B11867873 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine CAS No. 918882-23-2](/img/structure/B11867873.png)
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a benzyl group at position 2 and a methoxy group at position 7 further distinguishes this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds through a series of steps, including cyclization and functional group modifications, to yield the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives:
2-Benzyl-7-hydroxy-2H-pyrazolo[3,4-c]pyridine: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
2-Benzyl-7-chloro-2H-pyrazolo[3,4-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.
Propiedades
Número CAS |
918882-23-2 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-benzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)10-17(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Clave InChI |
KQRBOXDFWSGYNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC2=CN(N=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


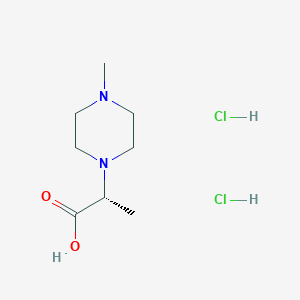

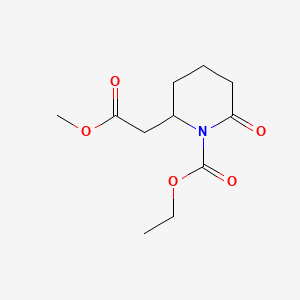
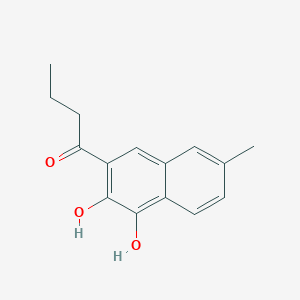
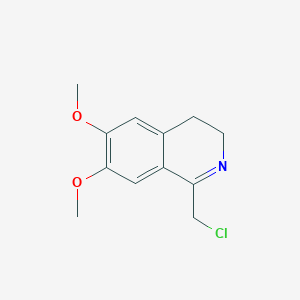

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)
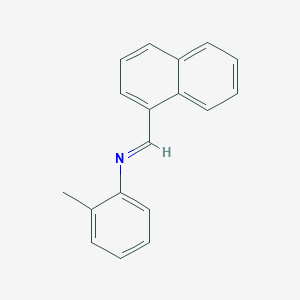

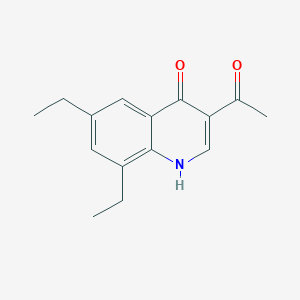
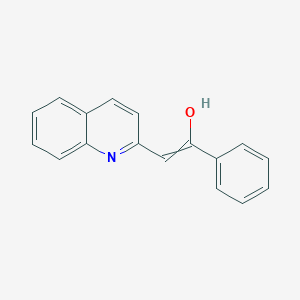
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)

![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
